![molecular formula C18H15ClN2O4S B2751946 N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 2034336-96-2](/img/structure/B2751946.png)
N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
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Description
N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H15ClN2O4S and its molecular weight is 390.84. The purity is usually 95%.
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Scientific Research Applications
Dye-Sensitized Solar Cells
Phenothiazine derivatives with various conjugated linkers, including furan and thiophene, have been synthesized and utilized in dye-sensitized solar cells to study the impact of conjugated linkers on device performance. A derivative with furan as a conjugated linker showed a notable improvement in solar energy-to-electricity conversion efficiency, indicating the potential of such compounds in enhancing the efficiency of dye-sensitized solar cells (Se Hun Kim et al., 2011).
Synthetic Applications
The synthetic applications of compounds related to N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide include the protection of alcohols as tetrahydro-2-furanyl (THF) ethers. This method provides a general procedure for protecting the hydroxyl function, indicating the versatility of related compounds in synthetic chemistry (C. Kruse et al., 2010).
Catalytic Activity in Coupling Reactions
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a related compound, has been shown to be highly effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This discovery opens up new pathways for the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines, showcasing the potential of these compounds in facilitating catalytic processes (Subhajit Bhunia et al., 2017).
Electrochemical and Electrochromic Properties
The introduction of different acceptor groups and copolymerization in derivatives of this compound has been studied for their effects on the electrochemical and electrochromic properties. Novel donor–acceptor type monomers were synthesized, demonstrating good electrochemical activity and varying optical properties based on the acceptor groups, highlighting their potential in electronic and photonic applications (Bin Hu et al., 2013).
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c19-13-4-1-2-5-14(13)21-17(23)16(22)20-11-18(24,12-7-8-25-10-12)15-6-3-9-26-15/h1-10,24H,11H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXHYRBPYXCEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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